molecular formula C13H16ClNO4 B1588699 (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid CAS No. 917027-02-2

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

Cat. No. B1588699
M. Wt: 285.72 g/mol
InChI Key: ZZONJNNLTAGSHB-JTQLQIEISA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, also known as S-2-tBu-2-Cl-AA, is an important organic compound used in a variety of scientific research applications. It is a chiral compound that can be synthesized in a laboratory and has been used in various studies, such as medicinal chemistry and biochemistry.

Scientific Research Applications

    Synthetic Organic Chemistry

    • Summary of Application : Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
    • Methods of Application : A method has been developed using flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group . This process is more efficient, versatile, and sustainable compared to the batch .
    • Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

    Chemistry and Biology

    • Summary of Application : The tert-butyl group, which is a part of the tert-butoxycarbonyl group in your compound, has unique reactivity patterns and characteristic applications in both chemistry and biology .
    • Methods of Application : The tert-butyl group is used in chemical transformations, and it has relevance in nature and its implication in biosynthetic and biodegradation pathways .
    • Results or Outcomes : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZONJNNLTAGSHB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426727
Record name (2S)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

CAS RN

917027-02-2
Record name (2S)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Zhou, CX Ye, E Meggers - European Journal of Organic …, 2023 - Wiley Online Library
N‐Boc‐protected α‐amino acids are synthesized in two steps from linear or branched carboxylic acid feedstocks. In the first step, the carboxylic acid is coupled with tert‐butyl …

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